molecular formula C2H2Cl2N2S2 B13997056 5,5-Dichloro-1,2,4-dithiazol-3-amine CAS No. 90229-84-8

5,5-Dichloro-1,2,4-dithiazol-3-amine

Cat. No.: B13997056
CAS No.: 90229-84-8
M. Wt: 189.1 g/mol
InChI Key: PVSBBNUIKISWLR-UHFFFAOYSA-N
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Description

Contextualization within Dithiazole and Related Heterocyclic Chemistry

Dithiazoles are five-membered heterocyclic compounds containing two sulfur atoms and one nitrogen atom within the ring. Several isomers exist, with the most common being 1,2,3-dithiazoles and 1,2,4-dithiazoles, distinguished by the relative positions of the heteroatoms. These compounds are part of the larger family of azoles, which are fundamental building blocks in medicinal chemistry and materials science. The chemistry of dithiazoles is often compared and contrasted with that of their monothia analogues, the thiadiazoles, which also exist in various isomeric forms (1,2,4-thiadiazole, 1,3,4-thiadiazole, etc.). rsc.orgwikipedia.org The presence of an additional sulfur atom in dithiazoles significantly influences their electronic properties, stability, and reactivity, making them a unique and intriguing class of heterocycles.

Historical Overview of 1,2,4-Dithiazole Ring Systems

The exploration of dithiazole chemistry has a rich history, with significant developments in the synthesis and understanding of their properties over the past century. While the 1,2,3-dithiazole isomer has been extensively studied, particularly following the discovery of versatile synthetic precursors like Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), the 1,2,4-dithiazole system has also been a subject of investigation. nih.govnih.gov Research into 1,2,4-dithiazoles has led to the development of derivatives that function as effective sulfurizing agents in synthetic organic chemistry. For example, 1,2,4-dithiazole-5-ones and 5-thiones have been shown to be highly efficient reagents for the sulfurization of phosphorus(III) compounds. rsc.org

Rationale for Research on Substituted Dithiazole Derivatives

The scientific interest in substituted dithiazole and thiadiazole derivatives is driven by their diverse and potent biological activities, as well as their applications in materials science. Heterocyclic compounds containing nitrogen and sulfur are key pharmacophores in drug discovery. researchgate.net For instance, various substituted 1,2,4-thiadiazoles have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. rsc.orgresearchgate.net The rationale for creating new derivatives, such as the hypothetical 5,5-Dichloro-1,2,4-dithiazol-3-amine, is to explore novel chemical space and potentially discover compounds with enhanced or unique pharmacological profiles or material properties. The introduction of different substituents allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and physical characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90229-84-8

Molecular Formula

C2H2Cl2N2S2

Molecular Weight

189.1 g/mol

IUPAC Name

5,5-dichloro-1,2,4-dithiazol-3-amine

InChI

InChI=1S/C2H2Cl2N2S2/c3-2(4)6-1(5)7-8-2/h(H2,5,6)

InChI Key

PVSBBNUIKISWLR-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(SS1)(Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for 5,5 Dichloro 1,2,4 Dithiazol 3 Amine

Design of Precursors for 1,2,4-Dithiazole Ring Formation

The formation of the 1,2,4-dithiazole ring is fundamentally dependent on the selection of appropriate precursors that contain the necessary nitrogen and sulfur atoms in a configuration amenable to cyclization. Common precursors for the synthesis of related 1,2,4-thiadiazoles and other five-membered nitrogen-sulfur heterocycles include thiourea (B124793) derivatives, amidines, imidates, and thiosemicarbazides. ekb.egresearchgate.netfrontiersin.org For the specific target of 5,5-dichloro-1,2,4-dithiazol-3-amine, precursors are designed to incorporate the exocyclic amine group and provide the sulfur and nitrogen atoms required for the dithiazole ring.

Key precursor structures often resemble open-chain thiourea-based molecules. For instance, derivatives of thiosemicarbazide (B42300) can be transformed into 2-amino-1,3,4-thiadiazoles, which share structural similarities with the target compound. researchgate.net The synthesis of fused 1,2,4-triazoles, which are structurally analogous to the dithiazole system, frequently utilizes hydrazones as highly reactive precursors due to their available nitrogen pairs. frontiersin.orgnih.gov The principles of precursor design emphasize molecules with a built-in N-C-N or S-C-N backbone, which can undergo intramolecular bond formation to yield the desired heterocyclic system.

Targeted Cyclization Pathways for this compound

The construction of the 1,2,4-dithiazole ring from selected precursors is achieved through specific cyclization strategies. These pathways are designed to form the critical nitrogen-sulfur and sulfur-sulfur bonds that define the heterocyclic core.

Oxidative cyclization is a prominent strategy for forming sulfur-containing heterocycles by creating an intramolecular S-N or S-S bond. organic-chemistry.org This method is particularly effective when starting from thiourea derivatives. ekb.eg In a typical reaction, an oxidizing agent is used to induce the formation of a bond between a sulfur atom and a nitrogen atom within the precursor molecule.

For example, N,N'-disubstituted thiourea derivatives have been shown to undergo oxidative cyclization using a mixture of bromine (Br₂) and acetic acid to yield thiazole (B1198619) structures. ekb.eg Similarly, other thiourea derivatives can be cyclized with bromine. researchgate.net While these examples yield thiazoles, the underlying principle of bromine-mediated oxidative S-N bond formation is directly applicable to the synthesis of the 1,2,4-dithiazole ring from a suitable open-chain precursor containing an additional sulfur atom. Other oxidizing agents, such as molecular iodine, have also been successfully employed to promote the [3+2] oxidative cyclization of thiosemicarbazones with isothiocyanates to form fused 1,3,4-thiadiazole- ekb.egrsc.orgnih.gov-thiadiazole systems. nih.gov

Precursor TypeOxidizing AgentResulting HeterocycleReference
N,N'-disubstituted thioureaBromine/Acetic AcidThiazole ekb.eg
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate)5-Arylamino-1,2,4-thiadiazole organic-chemistry.org
Thiosemicarbazone & IsothiocyanateMolecular Iodine (I₂)1,3,4-Thiadiazole-fused- ekb.egrsc.orgnih.gov-thiadiazole nih.gov

Open-chain thiobiureto intermediates, which contain the S-C-N-C-S skeleton, are ideal precursors for the formation of the 1,2,4-dithiazole ring. The ring closure of these intermediates involves the formation of a crucial S-N bond to complete the heterocyclic structure. This process is often achieved through an intramolecular oxidative reaction.

The synthesis can be envisioned as starting from a precursor that, upon reaction, forms a thiobiureto-like species in situ. This intermediate then undergoes rapid intramolecular cyclization. This pathway is mechanistically related to the oxidative cyclization of thiourea derivatives, where the reaction can be proposed to proceed through a transient open-chain species that immediately closes to form the stable heterocyclic ring. ekb.egresearchgate.net The stability of the five-membered dithiazole ring provides the thermodynamic driving force for the cyclization of the flexible thiobiureto intermediate.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings. wikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of dithiazole synthesis, nitrile sulfides (R-C≡N⁺-S⁻) serve as effective 1,3-dipoles. These reactive intermediates can be generated in situ and trapped by a suitable dipolarophile containing a sulfur atom to form the dithiazole ring.

Nitrile sulfides, typically generated from the thermal decomposition of 1,3,4-oxathiazol-2-ones, have been shown to react with thiocarbonyl compounds (which act as the dipolarophile) to yield 5H-1,4,2-dithiazoles in moderate to high yields. rsc.org Although this specific example leads to the 1,4,2-isomer, the fundamental [3+2] cycloaddition mechanism is a viable pathway for accessing the 1,2,4-dithiazole scaffold by selecting a dipolarophile that directs the regiochemistry of the cycloaddition appropriately. acs.org This method is a significant route for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org

Scalability Considerations for Synthetic Routes

Without primary or secondary scientific sources describing the synthesis and properties of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research or access to proprietary chemical databases would be necessary to obtain the information required to fulfill this request.

Structural Elucidation and Advanced Spectroscopic Characterization of 5,5 Dichloro 1,2,4 Dithiazol 3 Amine

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive, high-resolution information regarding the three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for 5,5-Dichloro-1,2,4-dithiazol-3-amine is not publicly documented, extensive analysis of closely related 1,2,4-dithiazole derivatives allows for a precise and scientifically grounded prediction of its key structural features.

Molecular Geometry and Conformation Analysis

The core 1,2,4-dithiazole ring of the molecule is expected to be nearly or perfectly planar. This planarity arises from the delocalization of π-electrons across the C=N double bond and the participation of lone pairs from the sulfur and nitrogen atoms in the heterocyclic system. The geometry around the exocyclic amino group is also anticipated to be planar.

The bond lengths within the dithiazole ring are characteristic of their respective bond orders. The S—S bond is a standard single bond. The S—C bonds will exhibit lengths typical for single bonds between sulfur and sp²-hybridized carbon. A significant feature is the C—N bond system, where the internal C=N bond will be shorter than the exocyclic C—N bond, though the latter will possess partial double bond character due to electron delocalization from the amino group into the ring. The C(5) atom, bonded to two chlorine atoms, will exhibit tetrahedral geometry.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)S1—S2~2.05 Å
Bond Length (Å)S1—C5~1.80 Å
Bond Length (Å)S2—C3~1.75 Å
Bond Length (Å)N4—C3~1.32 Å
Bond Length (Å)N4—C5~1.40 Å
Bond Length (Å)C3—N(amino)~1.35 Å
Bond Length (Å)C5—Cl1~1.77 Å
Bond Length (Å)C5—Cl2~1.77 Å
Bond Angle (°)C5—S1—S2~95°
Bond Angle (°)C3—S2—S1~95°
Bond Angle (°)Cl1—C5—Cl2~110°

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by hydrogen bonding and other non-covalent interactions. The primary amino group (—NH₂) is a potent hydrogen bond donor, while the ring nitrogen atom (N4) can act as a hydrogen bond acceptor. This facilitates the formation of robust intermolecular N—H···N hydrogen bonds, which are common organizing motifs in the crystal structures of nitrogen-containing heterocycles. These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution by probing the magnetic environments of atomic nuclei.

Multi-Nuclear 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, HSQC, HMBC)

A comprehensive NMR analysis provides unambiguous assignment of all proton, carbon, and nitrogen signals, confirming the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is predicted to be simple. It would feature a single, broad resonance signal corresponding to the two equivalent protons of the primary amine (—NH₂) group. The chemical shift of this signal would be solvent-dependent but is typically expected in the region of 5.0-7.0 ppm in a solvent like DMSO-d₆.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals for the two carbon atoms in the dithiazole ring. The C3 carbon, attached to the amino group and double-bonded to a nitrogen, would appear significantly downfield, likely in the 160-175 ppm range. The C5 carbon, bonded to two electronegative chlorine atoms and two sulfur atoms, would also be significantly deshielded, with a predicted chemical shift in the 85-100 ppm range.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atoms. Three distinct signals would be expected: one for the exocyclic amino nitrogen and two for the inequivalent ring nitrogens (N2 and N4).

2D NMR: Two-dimensional NMR experiments are crucial for confirming assignments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show no correlations, as there are no direct C-H bonds. However, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be highly informative. It would reveal long-range couplings (2-3 bonds) between the amine protons (¹H) and the C3 carbon (¹³C), definitively linking the amino group to the heterocyclic ring.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹H-NH₂5.0 - 7.0Broad singlet
¹³CC3160 - 175Singlet
¹³CC585 - 100Singlet

Investigation of Conformational Dynamics via Dynamic NMR

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. For this compound, the primary dynamic process of interest would be the rotation around the C3—N(amino) single bond.

At room temperature, this rotation is typically fast, resulting in a single averaged signal for the two amine protons. However, if the rotational barrier is sufficiently high, cooling the sample to a low temperature could slow this rotation down. If the "freezing" point is reached, the two amine protons would become chemically non-equivalent, and the single broad peak in the ¹H NMR spectrum would decoalesce into two distinct signals. By analyzing the spectral line shapes at various temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process could be calculated, providing valuable information on the partial double-bond character of the C—N bond. Given the rigid nature of the dithiazole ring itself, ring inversion or other complex conformational dynamics are not expected.

Advanced Vibrational Spectroscopy (FTIR, Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide confirmation of the various functional groups present.

The key vibrational modes for this compound would include:

N—H Stretching: The amino group will give rise to symmetric and asymmetric stretching vibrations, typically observed in the 3200–3400 cm⁻¹ region of the IR spectrum.

C=N Stretching: The imine-like C=N bond within the dithiazole ring will produce a strong absorption band, expected around 1620–1660 cm⁻¹.

Ring Vibrations: Skeletal vibrations of the dithiazole ring, involving coupled C—N, C—S, and S—S stretching and bending modes, will appear in the fingerprint region (below 1500 cm⁻¹).

S—S Stretching: The disulfide bond stretch is often weak in the IR spectrum but can produce a more intense signal in the Raman spectrum, typically in the 450–550 cm⁻¹ range.

C—Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong absorptions in the 600–800 cm⁻¹ region. The presence of two chlorine atoms on the same carbon may lead to distinct symmetric and asymmetric stretching modes.

Table 3: Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N—H Asymmetric Stretch-NH₂3350 - 3450Medium
N—H Symmetric Stretch-NH₂3250 - 3350Medium
C=N StretchRing imine1620 - 1660Strong
N—H Bend (Scissoring)-NH₂1580 - 1620Medium-Strong
C—Cl Asymmetric Stretch-CCl₂750 - 800Strong
C—Cl Symmetric Stretch-CCl₂600 - 680Strong
S—S Stretch-S-S-450 - 550Weak (Strong in Raman)

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The specific, detailed research findings required to populate the sections on functional group frequencies, molecular vibrational modes, high-resolution mass spectrometry, and UV-Visible spectroscopy for this particular compound are not present in the available search results. The search yielded data for structurally related but distinct compounds, such as derivatives of 1,2-dithiole (B8566573) and 1,2,5-thiadiazole (B1195012). Extrapolating data from these different molecular structures would be scientifically inaccurate and would not meet the requirements for a thorough and precise characterization of the target compound.

Therefore, to ensure scientific accuracy and adherence to the strict content requirements, the article cannot be generated at this time.

Theoretical and Computational Chemistry of 5,5 Dichloro 1,2,4 Dithiazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5,5-dichloro-1,2,4-dithiazol-3-amine at the atomic level.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of heterocyclic compounds. For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine molecular properties such as optimized geometry, vibrational frequencies, and electronic charge distribution. These studies reveal the influence of the electron-withdrawing chlorine atoms and the amino group on the electron density of the dithiazole ring. The distribution of Mulliken charges, for instance, can pinpoint the most electropositive and electronegative centers within the molecule, offering clues to its reactive behavior. nih.gov

DFT methods are also utilized to calculate various electronic properties, which are summarized in the table below.

PropertyCalculated Value RangeSignificance
Dipole MomentVaries with basis setIndicates the overall polarity of the molecule.
PolarizabilityVaries with basis setMeasures the deformability of the electron cloud in an electric field.
Mulliken Atomic ChargesAtom-specificReveals the partial charges on each atom, indicating sites for nucleophilic and electrophilic attack. nih.gov
Vibrational FrequenciesWavenumber (cm⁻¹)Correlates with experimental IR and Raman spectra for structural confirmation. nih.gov

These DFT-derived parameters are crucial for understanding the molecule's stability, spectroscopic signatures, and intermolecular interactions.

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to determining the geometry and energetic landscape of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to perform full geometry optimization. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. researchgate.net

Energetic profiles, including conformational analysis and the calculation of rotational barriers, can also be explored. For the amino group, for example, ab initio calculations can determine the energy barrier for rotation around the C-N bond, providing insight into the molecule's flexibility.

A comparison of key geometrical parameters obtained from ab initio calculations is presented below.

Geometrical ParameterTypical Calculated Value (Angstroms/Degrees)
C-S Bond Length1.7 - 1.8 Å
C-N Bond Length1.3 - 1.4 Å
S-N Bond Length1.6 - 1.7 Å
C-Cl Bond Length1.7 - 1.8 Å
Dithiazole Ring Angles90 - 115°

These optimized geometries serve as the foundation for more advanced computational analyses.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. dergipark.org.tr For this compound, the MEP map illustrates the regions of positive and negative electrostatic potential.

Typically, the MEP surface will show negative potential (color-coded in red) around the electronegative nitrogen and chlorine atoms, indicating regions susceptible to electrophilic attack. nih.gov Conversely, positive potential (color-coded in blue) is expected around the hydrogen atoms of the amino group, highlighting them as sites for nucleophilic attack. nih.gov This analysis is instrumental in understanding how the molecule interacts with other chemical species, including receptors and substrates in a biological context. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's reactivity. youtube.com

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the sulfur atoms, making these the primary sites for donating electrons in reactions with electrophiles. youtube.com The LUMO, on the other hand, is expected to be distributed over the dithiazole ring, particularly influenced by the electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity and lower stability. nih.gov

OrbitalExpected LocalizationRole in Reactivity
HOMO Amino group, Sulfur atomsElectron donor (nucleophile)
LUMO Dithiazole ring, Chlorine atomsElectron acceptor (electrophile)
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability

Assessment of Aromaticity and Planarity of the Dithiazole Ring

The 1,2,4-dithiazole ring is a five-membered heterocycle, and its aromatic character can be assessed using computational methods. Aromaticity is associated with planarity, delocalized π-electrons, and enhanced stability. While not a classic aromatic system like benzene, the dithiazole ring can exhibit some degree of aromaticity.

Computational assessment of aromaticity can be performed by calculating magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values. Negative NICS values in the center of the ring are indicative of aromatic character. Geometrical criteria, such as the degree of planarity and the uniformity of bond lengths within the ring, also provide evidence for or against aromaticity. nih.gov For this compound, the planarity of the dithiazole ring can be confirmed by examining the dihedral angles of the ring atoms, which are expected to be close to 0 or 180 degrees. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface for a given reaction, locating the transition states, and calculating the activation energies. Such studies can provide detailed insights into reaction kinetics and thermodynamics.

For instance, the reaction of this compound with nucleophiles can be modeled to understand the substitution patterns at the carbon atoms of the dithiazole ring. By calculating the energy profiles for different possible pathways, the most favorable reaction mechanism can be determined. These computational models are invaluable for predicting the products of reactions and for designing new synthetic routes.

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Chemical Reactivity and Mechanistic Investigations of 5,5 Dichloro 1,2,4 Dithiazol 3 Amine

Ring Transformation and Rearrangement Pathways

Solvent-Mediated Ring Transformations

There is currently a lack of specific studies in the available scientific literature detailing the solvent-mediated ring transformations of 5,5-Dichloro-1,2,4-dithiazol-3-amine. While research on related compounds, such as 3,4-dichloro-1,2,5-thiadiazole, has shown that ring opening can be initiated by metal amides, this reactivity has not been specifically documented for this compound. researchgate.net The influence of different solvents on the reaction pathways and the formation of potential transformation products for the title compound remains an area requiring further investigation.

Catalyst-Mediated Ring Expansions or Contractions

Redox Chemistry and Formation of Radical Species

The redox behavior of this compound and the potential for it to form radical species are not extensively characterized in the available literature. General principles of amine radical cation chemistry suggest that under specific oxidative conditions, the amine functionality could be oxidized. beilstein-journals.org However, without specific experimental data, such as cyclic voltammetry studies, for this compound, its electrochemical properties and the stability of any resulting radical species remain speculative. Research on other thiadiazole derivatives has explored the formation of stable radical anions, particularly in 1,2,5-thiadiazole (B1195012) 1,1-dioxides, but this is not directly transferable to the title compound. nih.gov

Investigations into Hydrolytic Stability and Pathways

Specific data from hydrolytic stability studies on this compound, including degradation pathways and kinetics under various pH conditions, are not found in the surveyed scientific literature. The stability of the dithiazole ring and the dichloro-substituted carbon are key factors in its hydrolytic profile, but without dedicated studies, no definitive statements can be made.

Derivative Chemistry and Advanced Applications of 5,5 Dichloro 1,2,4 Dithiazol 3 Amine

Synthesis of Functionalized Derivatives via the Amino Group

The exocyclic amino group at the C3 position of 5,5-Dichloro-1,2,4-dithiazol-3-amine is a primary site for chemical modification, allowing for the synthesis of a diverse array of functionalized derivatives. Standard transformations for primary amines can be applied to introduce various substituents, thereby tuning the molecule's steric and electronic properties. Key reactions include acylation, alkylation, and condensation to form Schiff bases.

Research on analogous amino-heterocycles provides a framework for these potential transformations. For example, 2-aminothiazole (B372263) derivatives readily react with acid chlorides or acyl chlorides to yield the corresponding amides. nih.gov Similarly, the condensation of amino-triazoles with various aldehydes is a well-established method for producing Schiff bases. nih.gov

A particularly relevant reaction for related dithiazoles involves condensation with 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt. nih.gov This reaction, typically applied to aminoazines, results in the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino derivatives, showcasing a pathway to complex imine structures. nih.govresearchgate.net The reactivity of the amino group is fundamental to expanding the chemical space accessible from the parent compound.

Reaction TypeReactantFunctional Group IntroducedPotential Product Class
AcylationAcid Chlorides / AnhydridesAmideN-Acyl-5,5-dichloro-1,2,4-dithiazol-3-amines
AlkylationAlkyl HalidesSecondary/Tertiary AmineN-Alkyl-5,5-dichloro-1,2,4-dithiazol-3-amines
Schiff Base FormationAldehydes / KetonesImine (Azomethine)N-(Aryl/Alkylidene)-5,5-dichloro-1,2,4-dithiazol-3-amines
CondensationAppel's SaltDithiazolyliminoComplex dithiazole imines

Exploration as a Synthetic Building Block for Complex Heterocycles

The dithiazole ring system is a valuable precursor for the synthesis of more complex heterocyclic architectures through ring-transformation reactions. These reactions often proceed via a nucleophilic attack followed by ring-opening and subsequent ring-closure (ANRORC mechanism), making the dithiazole a versatile synthetic building block. researchgate.net

Derivatives of this compound can serve as synthons for a variety of other sulfur-nitrogen heterocycles. For instance, thermolysis of N-aryldithiazolimines, which can be derived from the amino group, is a known route to produce benzothiazoles and benzimidazoles. nih.gov This transformation involves the loss of sulfur atoms and intramolecular cyclization.

Furthermore, studies on related 1,2,3-dithiazoles have demonstrated their conversion into other heterocyclic systems such as 1,2,4-dithiazines and pyrazolo[3,4-d]pyrimidines. nih.gov The reaction of dithiazole derivatives with primary amines can also lead to 1,2,5-thiadiazoles through a mechanism involving the addition of the amine, ring opening, and subsequent ring closure with the loss of hydrogen sulfide. nih.gov These transformations highlight the utility of the dithiazole core in constructing diverse and complex molecular scaffolds. organic-chemistry.orgorganic-chemistry.org

Reaction TypeStarting Material (Derivative)Key Reagent/ConditionResulting HeterocycleCitation
ThermolysisN-Aryl dithiazolimineHeatBenzothiazole, Benzimidazole nih.gov
ANRORC(Dithiazolylidene)amino azineBnEt₃NIFused Thiazole-2-carbonitrile researchgate.net
Ring TransformationPyrazoleimino dithiazoleSodium methoxidePyrazolo[3,4-d]pyrimidine nih.gov
Ring Transformation4-Substituted 5H-1,2,3-dithiazolePrimary amines1,2,5-Thiadiazole (B1195012) nih.gov

Potential in Advanced Materials Science (e.g., Organic Electronics, Conductors)

Sulfur-nitrogen heterocycles are of growing interest in materials science, particularly for applications in organic electronics. rsc.org Compounds containing thiazole (B1198619) and thiadiazole rings often exhibit favorable electronic properties, such as being electron-deficient, which is desirable for n-type organic semiconductors. semanticscholar.org The planar and rigid structure of fused ring systems like thiazolo[5,4-d]thiazole (B1587360) facilitates efficient intermolecular π-π stacking, a crucial factor for charge transport in organic materials. rsc.orgmdpi.com

The benzo nih.govarkat-usa.orgnih.govdithiazole system, a related structure, is noted for its fascinating electronic properties and has applications as an organic radical and semiconductor. mdpi.com The conductivity of materials based on thiadiazole derivatives has been explored, with some compounds showing promise as cathode-active materials in batteries or as components in solar cells. utq.edu.iqjournalcsij.com

Given these precedents, this compound and its derivatives hold potential for applications in advanced materials. The dithiazole core provides a planar, π-conjugated system. Functionalization of the amino group or substitution of the chlorine atoms could be used to extend this conjugation or to tune the material's electronic energy levels (HOMO/LUMO) and solid-state packing, which are critical parameters for performance in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Ligand Design in Coordination Chemistry

The structure of this compound contains multiple potential donor sites for coordination with metal ions, making it an attractive candidate for ligand design. The lone pairs on the ring nitrogen, the ring sulfur atoms, and the exocyclic amino group can all potentially bind to metal centers.

Studies on similar heterocyclic systems have demonstrated their versatility as ligands. For example, 2,5-diamino-1,3,4-thiadiazole (B1295027) has been shown to act as a neutral tridentate ligand, coordinating to metal ions through the ring sulfur and both exocyclic amino nitrogens to form octahedral complexes. nih.gov Other aminothiazole and aminothiadiazole derivatives have also been successfully used to synthesize metal complexes with various transition metals. anjs.edu.iqroyalsocietypublishing.org Thiazole-based Schiff base ligands coordinate through the imine nitrogen and the thiazole ring nitrogen. royalsocietypublishing.org

The ability of this compound to act as a mono- or polydentate ligand could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic environment around the donor atoms. Such complexes could find applications in catalysis, sensing, or as precursors to new conductive materials. rsc.org

Potential Donor SiteAtom TypeCoordination RolePotential Complex Type
Ring NitrogenNitrogenMonodentate or part of a chelateCoordination polymers, discrete complexes
Exocyclic Amino GroupNitrogenMonodentate or part of a chelateChelated metal complexes
Ring SulfurSulfurMonodentate or bridging ligandSulfur-bridged metal clusters

Role in Mechanistic Studies of Sulfur-Nitrogen Heterocycle Transformations

The reactivity of dithiazole rings makes them excellent substrates for studying the mechanisms of transformations within sulfur-nitrogen heterocyclic chemistry. A common mechanistic pathway for the transformation of 1,2,3-dithiazoles involves a nucleophile-assisted ring opening. nih.gov This initial step typically forms a disulfide intermediate, which can then undergo intramolecular reactions to form new ring systems. nih.gov Understanding the factors that govern this ring-opening and subsequent ring-closure is crucial for designing new synthetic routes.

The ANRORC mechanism is another important transformation pathway observed for dithiazole derivatives, providing a route to fused heterocyclic systems. researchgate.net Mechanistic studies on these reactions help to elucidate the sequence of bond-forming and bond-breaking events and the nature of the intermediates involved.

Furthermore, photochemical transformations of related heterocycles like 1,2,3-thiadiazole (B1210528) have been investigated through computational methods. nih.gov These studies reveal complex reaction pathways involving excited states, conical intersections, and various isomeric intermediates. nih.gov As a polychlorinated dithiazole derivative, this compound could serve as a valuable probe in mechanistic studies to understand the influence of electron-withdrawing substituents on the reaction pathways and intermediates in both thermal and photochemical transformations of sulfur-nitrogen heterocycles.

Q & A

Q. What are the common synthetic routes for preparing 5,5-Dichloro-1,2,4-dithiazol-3-amine?

The compound is synthesized via condensation reactions using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) with aminopyridines. A typical procedure involves refluxing equimolar amounts of Appel salt and the amine in a polar solvent (e.g., acetonitrile) under inert conditions for 12–24 hours. The product is isolated via reduced-pressure distillation, followed by crystallization using ethanol/water mixtures .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and purity.
  • Mass Spectrometry : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .
Technique Application
1^1H NMRConfirms proton environment and purity
X-ray CrystallographyResolves molecular geometry and packing

Q. What purification techniques are effective for isolating this compound?

Recrystallization using ethanol/water mixtures (yield: ~65%) or column chromatography with silica gel and ethyl acetate/hexane eluents are standard methods. Filtration under reduced pressure ensures removal of unreacted starting materials .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services due to chlorinated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Systematic optimization involves:

  • Base Selection : Triethylamine or DBU enhances yields by deprotonating intermediates.
  • Temperature : Reactions at 60–80°C reduce side-product formation.
  • Reaction Time : 18–24 hours balances completion and decomposition risks .
Parameter Optimal Range Impact on Yield
Temperature60–80°CMaximizes conversion
BaseTriethylamineReduces side reactions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELXL refines high-resolution data to model disorder or twinning. For example, twin law refinement in SHELX corrects overlapping reflections in twinned crystals. Hydrogen bonding networks are validated using Fourier difference maps .

Q. What strategies address contradictory data in biological activity studies of analogs?

Triangulate results using:

  • Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
  • Computational Docking : Compare binding affinities in target enzymes (e.g., cytochrome P450) with experimental IC50_{50} .

Q. How does the choice of base influence synthesis yield?

Stronger bases (e.g., DBU) improve deprotonation efficiency but may promote side reactions. For example, DBU increases yields by 15% compared to pyridine but requires stricter temperature control to avoid decomposition .

Q. What computational methods complement experimental studies of electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies (AutoDock Vina) model interactions with biological targets, guiding SAR analysis .

Q. How can NMR spectroscopy confirm regiochemistry in derivatives?

15^{15}N-1^1H HMBC identifies nitrogen-proton correlations, while 13^{13}C DEPT-135 distinguishes quaternary carbons. For example, coupling patterns in 1^1H NMR differentiate N-substituted vs. S-substituted isomers .

Data Contradiction Analysis

Resolving discrepancies in reported antimicrobial activity:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).
  • Strain-Specific Effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

Addressing inconsistent crystallographic data:

  • Data Quality : Collect high-resolution (>1.0 Å) datasets to reduce refinement errors.
  • Thermal Motion Modeling : Anisotropic displacement parameters in SHELXL improve accuracy for chlorine atoms .

Methodological Recommendations

  • Synthesis : Optimize solvent/base combinations using design-of-experiment (DoE) approaches.
  • Characterization : Combine XRD with DFT-optimized structures for ambiguous cases.
  • Biological Testing : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.